1-Methyl-3,4,5,6-tetrahydro-1H-azepino-[5,4,3-cd]indole hydrochloride
Overview
Description
1-Methyl-3,4,5,6-tetrahydro-1H-azepino-[5,4,3-cd]indole hydrochloride is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is notable for its unique structure, which includes a fused azepine ring, making it an interesting subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3,4,5,6-tetrahydro-1H-azepino-[5,4,3-cd]indole hydrochloride typically involves the Fischer indole synthesis. This method starts with the reaction of cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol. The resulting tricyclic indole undergoes several steps to form the desired azepinoindole .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale operations. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification processes such as crystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3,4,5,6-tetrahydro-1H-azepino-[5,4,3-cd]indole hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or carbonyl groups to form alcohols or alkanes.
Substitution: This reaction can replace hydrogen atoms with other functional groups like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (Cl₂, Br₂) and alkyl halides (R-X).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1-Methyl-3,4,5,6-tetrahydro-1H-azepino-[5,4,3-cd]indole hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing other complex indole derivatives.
Biology: It is used in studies related to cell signaling and receptor binding due to its structural similarity to natural indole compounds.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-Methyl-3,4,5,6-tetrahydro-1H-azepino-[5,4,3-cd]indole hydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and influencing cellular pathways. For instance, it may act on serotonin receptors, affecting neurotransmission and exhibiting potential antidepressant effects .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: Another indole derivative used in the synthesis of biologically active molecules.
Tabernanthalog: A non-toxic azepinoindole analog with therapeutic potential.
Uniqueness
1-Methyl-3,4,5,6-tetrahydro-1H-azepino-[5,4,3-cd]indole hydrochloride is unique due to its fused azepine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other indole derivatives and contributes to its diverse applications in research and industry.
Properties
IUPAC Name |
3-methyl-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraene;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.ClH/c1-14-8-10-5-6-13-7-9-3-2-4-11(14)12(9)10;/h2-4,8,13H,5-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZGXSBXWQOCOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2CCNCC3=C2C1=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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